molecular formula C28H31N5O2 B2362277 2-Ethyl-1-[4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 611196-85-1

2-Ethyl-1-[4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B2362277
CAS RN: 611196-85-1
M. Wt: 469.589
InChI Key: UYKXGDYHYNJVNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step procedures . For example, the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties can lead to a marked enhancement of the aqueous solubility .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several rings and functional groups. The molecule contains a piperazine ring, a benzimidazole ring, and a pyridine ring. The exact structure would need to be determined through techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique .

Scientific Research Applications

Antiviral Activity

This compound exhibits potential antiviral properties. Researchers have investigated its effects against various viruses, including HIV. While further studies are needed, its structural features make it an interesting candidate for antiviral drug development .

Anticancer Potential

The unique chemical structure of this compound suggests potential anticancer activity. It could interfere with cancer cell growth pathways or inhibit specific enzymes involved in tumor progression. Researchers are exploring its effects on different cancer cell lines and animal models .

Anti-Inflammatory Properties

Due to its heterocyclic nature, this compound might possess anti-inflammatory properties. It could modulate immune responses and reduce inflammation. Investigating its impact on inflammatory pathways could reveal valuable insights .

Neuroprotective Effects

Compounds with piperazine moieties often exhibit neuroprotective properties. Researchers have studied similar structures for their ability to prevent neurodegenerative diseases. This compound’s potential neuroprotective effects warrant further investigation .

Antifungal Activity

Triazole derivatives, like the one described, have shown antifungal effects. Investigating its efficacy against specific fungal strains could lead to novel antifungal agents .

Metabolic Disorders

Considering its unique structure, this compound might interact with metabolic pathways. Researchers could explore its effects on glucose metabolism, lipid regulation, or insulin sensitivity .

Drug Delivery Systems

The presence of a piperazine group suggests potential use in drug delivery systems. Researchers could explore its role in enhancing drug solubility, stability, or targeted delivery .

Future Directions

The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . This compound, with its complex structure and multiple functional groups, could be a valuable starting point for the development of new drugs with improved properties.

properties

IUPAC Name

2-ethyl-1-[4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5O2/c1-4-23-20(2)24(19-29)27-30-25-10-5-6-11-26(25)33(27)28(23)32-14-12-31(13-15-32)16-17-35-22-9-7-8-21(18-22)34-3/h5-11,18H,4,12-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKXGDYHYNJVNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CCOC5=CC=CC(=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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